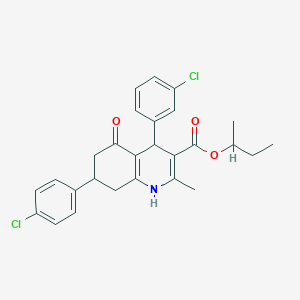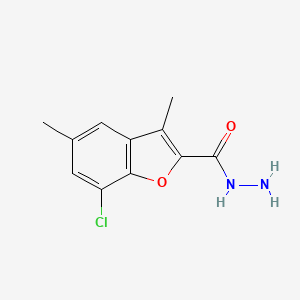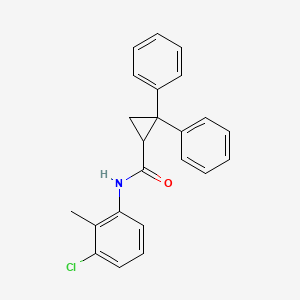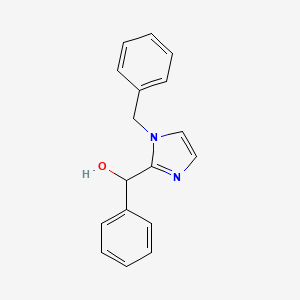![molecular formula C19H20N2O4S B5116127 methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)
methyl N-[(4-methylphenyl)sulfonyl]tryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMT is a tryptophan derivative that has a sulfonyl group attached to it. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
作用机制
The mechanism of action of methyl N-[(4-methylphenyl)sulfonyl]tryptophanate is not fully understood. However, studies have shown that this compound inhibits the activity of tryptophan hydroxylase, an enzyme that is involved in the synthesis of serotonin. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. Inhibition of tryptophan hydroxylase leads to a decrease in serotonin levels, which may contribute to the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have antimicrobial activity against several bacterial strains. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. However, the effects of this compound on the human body are not well understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous systems. In addition, this compound has low bioavailability, which may limit its potential applications in medicine.
未来方向
There are several future directions for the study of methyl N-[(4-methylphenyl)sulfonyl]tryptophanate. One direction is the exploration of its potential use as a plant growth regulator. Another direction is the investigation of its mechanism of action and its effects on the human body. Further studies are needed to determine the safety and efficacy of this compound as a potential anticancer, antimicrobial, and anti-inflammatory agent. Additionally, the synthesis of new this compound derivatives may lead to the development of more potent and selective compounds.
合成方法
Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzenesulfonyl chloride with tryptophan methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified using column chromatography.
科学研究应用
Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, this compound has been explored for its potential use as a plant growth regulator. In materials science, this compound has been studied for its ability to act as a chiral inducer in the synthesis of new materials.
属性
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-7-9-15(10-8-13)26(23,24)21-18(19(22)25-2)11-14-12-20-17-6-4-3-5-16(14)17/h3-10,12,18,20-21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSKSBWQSHLITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)




![2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
![N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5116114.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)

![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)
